

# copper sulfate pentahydrate crystal structure

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An In-depth Technical Guide to the Crystal Structure of Copper Sulfate Pentahydrate

#### Introduction

Copper(II) sulfate pentahydrate (CuSO<sub>4</sub>·5H<sub>2</sub>O), commonly known as blue vitriol or chalcanthite in its mineral form, is an inorganic compound with a rich history in the development of crystallography. It was the crystal used in the very first X-ray diffraction experiment by Max von Laue, Walter Friedrich, and Paul Knipping in 1912, which confirmed the lattice structure of crystals and the wave nature of X-rays.[1][2] Its structure is a classic example of a hydrated metal salt, exhibiting a complex arrangement of coordination bonds, ionic interactions, and an extensive hydrogen-bonding network. This guide provides a detailed technical overview of its crystal structure, coordination environment, and the experimental methods used for its determination, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

# **Crystallographic Data**

The crystal structure of **copper sulfate** pentahydrate has been meticulously determined and refined over the years using various diffraction techniques. The compound crystallizes in the triclinic system, which is characterized by the lowest symmetry among crystal systems. The only symmetry element present is a center of inversion.[3] The unit cell contains two formula units (Z = 2) of  $CuSO_4 \cdot 5H_2O.[4]$ 

Table 1: Crystallographic Data for **Copper Sulfate** Pentahydrate



Parameter	Value	Source(s)
Chemical Formula	CuSO <sub>4</sub> ·5H <sub>2</sub> O	[5]
Crystal System	Triclinic	[5]
Space Group	P-1 (No. 2)	[6]
a	6.12 Å	[3][6]
b	10.7 Å	[3][6]
С	5.97 Å	[3][6]
α	82.27° (82° 16′)	[3][6]
β	107.43° (107° 26′)	[3][6]
У	102.67° (102° 40′)	[3][6]
Unit Cell Volume	362.9 ų	[6]
Formula Units (Z)	2	[4]

### **Molecular Structure and Coordination Environment**

The structure of solid **copper sulfate** pentahydrate reveals a polymeric arrangement.[1] The local environment around the copper(II) ions and the distinct roles of the five water molecules are the defining features of this crystal structure.

#### Copper(II) Ion Coordination

Each copper(II) ion is at a center of inversion and is surrounded by six oxygen atoms in a distorted octahedral geometry.[1][7][8] This distortion is a consequence of the Jahn-Teller effect, commonly observed for octahedral copper(II) complexes.

- Four Water Molecules: Four of the five water molecules are directly coordinated to the Cu<sup>2+</sup> ion in a square planar arrangement, forming the equatorial plane of the octahedron.[1][7][8] [9]
- Two Sulfate Oxygen Atoms: The two axial positions of the octahedron are occupied by oxygen atoms from two different bridging sulfate anions.[8] These Cu-O(sulfate) bonds are



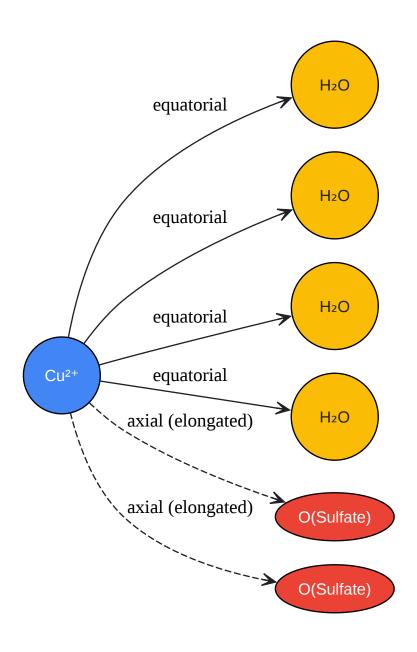
elongated compared to the equatorial Cu-O(water) bonds.

This coordination scheme results in the formation of infinite chains of  $[Cu(H_2O)_4(SO_4)]$  units that are linked by the sulfate groups.[1]

#### The Role of the Fifth Water Molecule

A key feature of the structure is that the fifth water molecule is not coordinated to the copper ion.[9][10] Instead, it is held in the crystal lattice by hydrogen bonds, acting as a bridge between a coordinated water molecule and a sulfate oxygen atom of an adjacent chain.[7][8] This extensive hydrogen-bonding network, involving all five water molecules and the sulfate anions, is crucial for the stability of the overall three-dimensional structure.[11] The different bonding environments of the water molecules explain the stepwise dehydration of the compound upon heating.[4][10]





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Coordination environment of the Cu(II) ion.

# **Experimental Protocols for Structure Determination**

The determination of the crystal structure of  $CuSO_4.5H_2O$  has historically involved several key experimental techniques.

## **Single-Crystal X-ray Diffraction**



This is the primary method used for determining the positions of atoms (excluding hydrogen) in a crystal lattice.

- Methodology: A high-quality single crystal is mounted on a goniometer and placed in a beam
  of monochromatic X-rays. As the crystal is rotated, a diffraction pattern of spots is produced.
  The intensities and positions of these spots are measured by a detector. Using Fourier
  transform methods, the diffraction data is converted into an electron density map of the unit
  cell, from which the positions of the atoms can be deduced and the structure refined.
- Historical Context: The initial structure of copper sulfate pentahydrate was solved by Beevers and Lipson in 1934 using this technique, a significant achievement for such a complex structure at the time.[2][4]

## **Single-Crystal Neutron Diffraction**

While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly effective for locating light atoms, such as hydrogen, in the presence of heavier atoms.

- Methodology: The protocol is analogous to X-ray diffraction, but a beam of neutrons from a
  nuclear reactor or spallation source is used instead of X-rays. The diffraction data allows for
  the precise determination of the positions of the hydrogen atoms of the water molecules,
  which is critical for understanding the hydrogen-bonding network.
- Application: Bacon and Curry used neutron diffraction in the 1960s to locate the hydrogen atoms in CuSO<sub>4</sub>·5H<sub>2</sub>O, providing a complete picture of the crystal structure.[2] More recent studies have combined X-ray and neutron diffraction to analyze the structure under high pressure.[12]

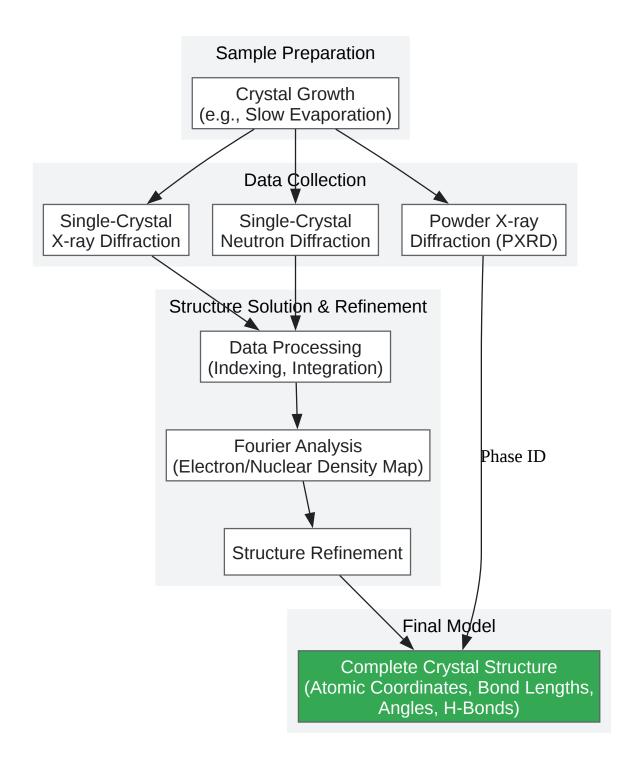
## **Powder X-ray Diffraction (PXRD)**

PXRD is a rapid and non-destructive technique used primarily for phase identification and the assessment of sample crystallinity.

• Methodology: A powdered (polycrystalline) sample is irradiated with X-rays over a range of angles (2θ). The diffracted X-rays are detected, resulting in a characteristic diffraction pattern of peaks at specific angles. This pattern serves as a "fingerprint" for the crystalline material



and can be compared to standard patterns in databases, such as the International Centre for Diffraction Data (ICDD), for identification. For CuSO<sub>4</sub>·5H<sub>2</sub>O, the pattern shows sharp, well-defined peaks, confirming its high crystalline quality.[13]



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